molecular formula C12H12BrN3 B8452558 8-bromo-N-(1-methylcyclopropyl)quinazolin-2-amine

8-bromo-N-(1-methylcyclopropyl)quinazolin-2-amine

Cat. No. B8452558
M. Wt: 278.15 g/mol
InChI Key: OMJVSUBXOBTOOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-bromo-N-(1-methylcyclopropyl)quinazolin-2-amine is a useful research compound. Its molecular formula is C12H12BrN3 and its molecular weight is 278.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-bromo-N-(1-methylcyclopropyl)quinazolin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-bromo-N-(1-methylcyclopropyl)quinazolin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

8-bromo-N-(1-methylcyclopropyl)quinazolin-2-amine

Molecular Formula

C12H12BrN3

Molecular Weight

278.15 g/mol

IUPAC Name

8-bromo-N-(1-methylcyclopropyl)quinazolin-2-amine

InChI

InChI=1S/C12H12BrN3/c1-12(5-6-12)16-11-14-7-8-3-2-4-9(13)10(8)15-11/h2-4,7H,5-6H2,1H3,(H,14,15,16)

InChI Key

OMJVSUBXOBTOOD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)NC2=NC=C3C=CC=C(C3=N2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-methylcyclopropanamine hydrochloride (Small Molecules Inc.; 0.32 g, 2.96 mmol), DIEA (1.37 mL, 7.89 mmol) and 8-bromo-2-chloroquinazoline (0.48 g, 1.97 mmol) in 5 mL of dioxane was heated in a microwave at 125° C. for 45 min. LCMS indicated the presence of starting material (8-bromo-2-chloroquinazoline). The reaction mixture was treated with 2 mL of DMF and heated in a microwave at 130° C. for 35 min. It was diluted with 50 mL of EtOAc, washed with 5 mL of water followed by 5 mL of brine. The organic layer was concentrated and the residue was stirred in 2 mL of ether and 10 mL of hexanes. The solid was filtered and dried to give 8-bromo-N-(1-methylcyclopropyl)quinazolin-2-amine (499a; 0.51 g, 1.83 mmol, 93% yield) in about 80% purity. This material was used in next step without further purification. 1H NMR (400 MHz, DMSO-d6) δ ppm 9.12 (1H, br.), 8.05 (1H, dd, J=7.6, 1.2 Hz), 7.95 (1H, s), 7.83 (1H, d, J=7.4 Hz), 7.16 (1H, t, J=7.7 Hz), 1.51 (3H, s), 0.78 (2H, m), 0.65 (2H, m). MS (ESI, pos. ion) m/z: 278.1/280.1 (M+1).
Quantity
0.32 g
Type
reactant
Reaction Step One
Name
Quantity
1.37 mL
Type
reactant
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

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